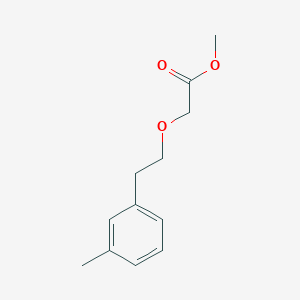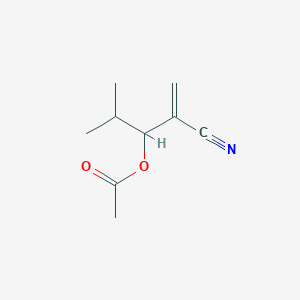
(2-cyano-4-methylpent-1-en-3-yl) acetate
Descripción general
Descripción
(2-cyano-4-methylpent-1-en-3-yl) acetate is an organic compound with a unique structure that includes a cyano group, a methyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyano-4-methylpent-1-en-3-yl) acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-methylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-cyano-4-methylpent-1-en-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(2-cyano-4-methylpent-1-en-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-cyano-4-methylpent-1-en-3-yl) acetate involves its interaction with various molecular targets. For example, in biological systems, the compound may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-4-methylpent-1-en-3-yl diethyl phosphite
- 2-cyano-4-methylpent-1-en-3-yl acetate
Uniqueness
(2-cyano-4-methylpent-1-en-3-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in chemical reactions and possess unique biological activities.
Propiedades
Número CAS |
166327-69-1 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(2-cyano-4-methylpent-1-en-3-yl) acetate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)9(7(3)5-10)12-8(4)11/h6,9H,3H2,1-2,4H3 |
Clave InChI |
KQVPTMNZKDWSFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=C)C#N)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
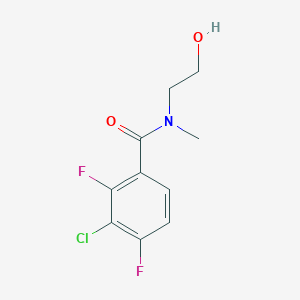
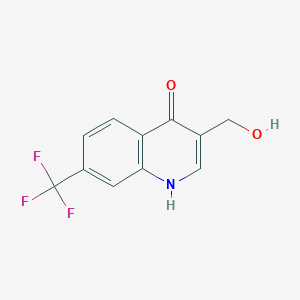



![(3,4-dichlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8372677.png)
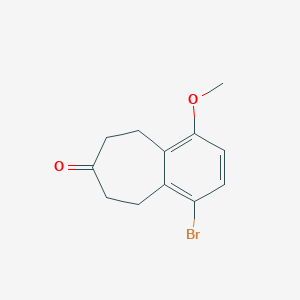

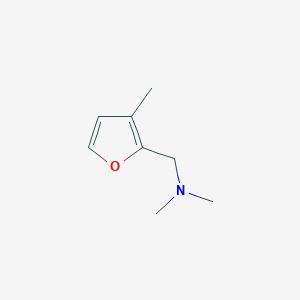
![Spiro[2.2]pentane-1,1-dicarboxylic acid dimethyl ester](/img/structure/B8372703.png)
![Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8372709.png)
